N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C19H18N2O2S and a molecular weight of 338.43. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
1. Potential as Epidermal Growth Factor Receptor Inhibitors
Benzo[d]thiazole derivatives, including those structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide, have been studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR). These compounds have shown cytotoxicity against EGFR high-expressed cancer cell lines, indicating their potential in cancer therapeutics (Zhang et al., 2017).
2. Role in Drug Discovery as Building Blocks
Benzo[d]thiazole is a key component in many compounds with diverse bioactivities. The hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives are used as building blocks in drug discovery, offering a versatile basis for synthesizing compounds targeted at various biological activities (Durcik et al., 2020).
3. Applications in Antibacterial Agents
Compounds structurally similar to this compound have been designed and synthesized as promising antibacterial agents. These compounds have shown notable efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential in addressing bacterial infections (Palkar et al., 2017).
4. Antitumor Activity
Research has identified certain benzo[d]thiazole derivatives as having significant antitumor effects. These compounds have demonstrated the ability to inhibit the in vitro growth of human tumor cells, suggesting their applicability in cancer treatment and research (Ostapiuk et al., 2017).
5. Cytotoxic and Antimicrobial Activities
Benzothiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. This research is critical in understanding their potential as therapeutic agents against various pathogens and cancer cell lines (Nam et al., 2010).
Future Directions
Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may continue to explore the potential applications of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide” and similar compounds in various fields, including medicinal chemistry.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(13-6-9-16-17(10-13)24-12-21-16)20-11-19(23,15-7-8-15)14-4-2-1-3-5-14/h1-6,9-10,12,15,23H,7-8,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGVFAQNMPMLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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